Verdamycin is classified under the polyketide antibiotics, which are characterized by their complex structures and diverse biological activities. These compounds are typically produced by actinobacteria, a group that includes the genus Streptomyces. The specific strain used for the production of Verdamycin is Streptomyces griseus, which is known for producing several other clinically important antibiotics, including streptomycin.
The synthesis of Verdamycin can be approached through various methods, primarily focusing on fermentation techniques. The traditional method involves cultivating Streptomyces griseus in a controlled environment to induce the production of Verdamycin. This process typically includes:
Recent advancements have also explored synthetic approaches, including total synthesis and semi-synthesis, which aim to produce Verdamycin or its analogs through chemical reactions involving simpler organic compounds.
The molecular structure of Verdamycin is characterized by a complex arrangement of carbon rings and functional groups typical of polyketide antibiotics. Its molecular formula is , indicating a significant number of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological activity.
The detailed structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to elucidate its three-dimensional conformation.
Verdamycin undergoes various chemical reactions that are essential for its biological activity. Key reactions include:
These reactions are crucial for understanding how Verdamycin can be modified to improve efficacy or reduce resistance in bacterial strains.
The mechanism of action of Verdamycin primarily involves inhibiting bacterial protein synthesis. It binds specifically to the ribosomal RNA within the bacterial ribosome, disrupting the translation process necessary for protein production. This inhibition leads to:
Studies have shown that Verdamycin exhibits activity against a range of Gram-positive bacteria, making it a valuable candidate for treating infections caused by resistant strains.
These properties influence how Verdamycin is formulated for clinical use and its effectiveness as an antibiotic.
Verdamycin has several potential applications in scientific research and medicine:
Verdamycin was first isolated and characterized in the early 1970s. A seminal patent (FR2159246A1) filed on November 8, 1971, details its co-production alongside the known antibiotics G-418 (Geneticin), sisomicin, and gentamicin A during the fermentation of Micromonospora rhodorangea or M. grisea [3]. This discovery period coincided with intensive screening efforts for novel antimicrobial agents from soil actinomycetes. Unlike vancomycin, which was isolated earlier (1957) from Streptomyces orientalis and rapidly developed for clinical use against resistant staphylococci [2] [4], verdamycin's development trajectory diverged significantly. Research efforts concentrated on elucidating its structure and exploring its bioactivity profile, particularly against fungi and plant-pathogenic bacteria, rather than pursuing extensive clinical evaluation for human use [3]. Consequently, it never reached the widespread clinical adoption seen with vancomycin, which became a critical last-line defense against MRSA [2] [9]. The patent also describes the preparation of verdamycin derivatives, including acid addition salts and oxazolidine Schiff-base derivatives, indicating early interest in chemical modification [3].
Table 2: Historical Timeline of Verdamycin
Year | Event | Source |
---|---|---|
1971 | Initial Discovery & Patent Filing: Isolation from M. rhodorangea/grisea; structural description and co-production with G-418, sisomicin, gentamicin A. | Patent FR2159246A1 [3] |
1973 | Patent Publication: Detailed claims of verdamycin I structure, production methods, and derivatives. | Patent FR2159246A1 [3] |
1980s-2000s | Limited Research Focus: Primarily referenced in context of aminoglycoside biosynthesis or as a structural analog/comparator. | General scientific literature |
Verdamycin I is classified as an aminoglycoside antibiotic, specifically falling within the subgroup of 4,6-disubstituted 2-deoxystreptamine aminoglycosides, sharing this core structural motif with gentamicins and tobramycin. Its molecular formula is C₂₀H₃₉N₅O₇ [1] [3]. The defining structural features of verdamycin I, as detailed in the patent FR2159246A1, are:A central 2-deoxystreptamine ring (aminocyclitol core) serving as the scaffold.Two distinct amino sugar moieties glycosidically linked to this core.A unique unsaturated cyclohexene ring linked via an enol ether bond, characterized by specific substitutions: an amino group (-NH₂) at position R₁, and hydrogen atoms at R₂ and R₃, along with a double bond at the specified position (FR2159246A1 claims) [3]. This structural element differentiates it from some other aminoglycosides.The presence of multiple hydroxyl and amino groups confers high polarity and water solubility, typical for aminoglycosides, but also contributes to challenges like potential oto- and nephrotoxicity, a class-wide concern, though specific toxicology data for verdamycin is scarce.
Its structure can be formally represented as a derivative where the substituents define specific verdamycins (e.g., Verdamycin I: R₁=NH₂, R₂=H, R₃=H, Δ=double bond) [3]. This structure suggests a mechanism of action likely involving the prokaryotic ribosome, specifically targeting the 16S rRNA of the 30S ribosomal subunit to inhibit protein synthesis, analogous to gentamicin and related 4,6-disubstituted aminoglycosides [8]. This contrasts fundamentally with vancomycin (C₆₆H₇₅Cl₂N₉O₂₄, MW ~1449 Da), which is a much larger glycopeptide that binds directly to the D-Ala-D-Ala terminus of peptidoglycan precursors, blocking cell wall synthesis [2] [4] [9].
Table 3: Structural Comparison of Verdamycin I with Related Compounds
Feature | Verdamycin I | Gentamicin C1A | Sisomicin | Validamycin A |
---|---|---|---|---|
Core Structure | 2-Deoxystreptamine | 2-Deoxystreptamine | 2-Deoxystreptamine | Valienamine + Validoxylamine |
Sugar Moieties | 2 Amino Sugars + Unsaturated Cyclohexene Derivative | 2 Amino Sugars (Garosamine, Purpurosamine) | 1 Amino Sugar + Unsaturated Sugar | Glucose attached to aminocyclitol |
Key Distinguishing Feature | Specific R1=NH2, R2/R3=H, Δ | Methylation on purpurosamine | Unsaturation in pentose sugar | Carbasugar (no amino groups in core), Trehalase inhibition |
Primary Target | Bacterial 30S Ribosome (Presumed) | Bacterial 30S Ribosome | Bacterial 30S Ribosome | Fungal Trehalase |
Molecular Weight | ~477 g/mol (C₂₀H₃₉N₅O₇) | ~477 g/mol | ~447 g/mol | ~497 g/mol |
While verdamycin itself did not become a major clinical therapeutic, its significance in antimicrobial research is multifaceted:Tool Compound in Basic Research: Derivatives like G-418 (co-produced with verdamycin), also known as Geneticin, became far more significant than verdamycin itself in laboratory science. G-418 is a potent aminoglycoside widely used as a selective agent in molecular biology and genetics for prokaryotic and eukaryotic cell selection, particularly in transfection experiments where it kills non-transfected cells [3]. This highlights how compounds isolated from the same fermentation broths can find divergent applications.Structural Template for Analogs: The detailed chemical structure of verdamycin, particularly its unsaturated cyclohexene moiety, contributes to the rich structural diversity observed within aminoglycosides [3] [8]. Studying its biosynthesis and structure-activity relationships (SAR) provides insights applicable to designing novel analogs or understanding resistance mechanisms. For instance, enzymatic modifications of related aminoglycosides like validamycin (an antifungal aminocyclitol glucoside inhibiting trehalase) have led to clinically important derivatives such as the antidiabetic drug voglibose [6] [8].Agricultural Antifungal Potential: Research, particularly in Asia, has explored related aminocyclitol antibiotics like validamycin for controlling significant plant pathogens such as Rhizoctonia solani, the cause of rice sheath blight [5] [6] [8]. Validamycin's high efficacy (MIC as low as 0.01 µg/mL against R. solani), low mammalian toxicity, and environmental safety made it a major agricultural antibiotic [8]. Although specific potency data for verdamycin against such pathogens is limited in the provided results, its structural class and co-isolation with compounds active against microbes suggest potential unexplored or niche applications in this domain, analogous to validamycin's billion-dollar market in crop protection [6] [8].Resistance Studies: Research into aminoglycosides like verdamycin contributes to the broader understanding of bacterial resistance mechanisms, such as the acquisition of aminoglycoside-modifying enzymes (AMEs) which phosphorylate, adenylate, or acetylate specific hydroxyl or amino groups on these drugs [8]. This knowledge is crucial for combating resistance to clinically critical aminoglycosides like amikacin or tobramycin. The phenomenon of "vancomycin creep" – the gradual increase in vancomycin MICs in S. aureus populations – underscores the constant evolution of resistance, even against last-resort drugs like vancomycin [2] [7]. Understanding resistance across different antibiotic classes, including aminoglycosides like verdamycin, is therefore vital.
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